molecular formula C6H10O2 B157046 2-Pentenoic acid, 2-methyl-, (2Z)- CAS No. 1617-37-4

2-Pentenoic acid, 2-methyl-, (2Z)-

Cat. No. B157046
CAS RN: 1617-37-4
M. Wt: 114.14 g/mol
InChI Key: JJYWRQLLQAKNAD-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentenoic acid, 2-methyl-, (2Z)-, also known as 2-Methyl-2-pentenoic acid, is an unsaturated carboxylic acid with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and scientific research. In

Mechanism Of Action

The mechanism of action of 2-Pentenoic acid, 2-methyl-, (2Z)- is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It is also believed to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

2-Pentenoic acid, 2-methyl-, (2Z)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against Candida albicans. Additionally, it has been shown to have antitumor activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

2-Pentenoic acid, 2-methyl-, (2Z)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can form adducts with various biomolecules, which can complicate data interpretation. Additionally, it has a strong odor, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-Pentenoic acid, 2-methyl-, (2Z)-. One direction is to further investigate its mechanism of action and how it interacts with biomolecules. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer and fungal infections. Additionally, more research is needed to determine its safety and toxicity profile.

Scientific Research Applications

2-Pentenoic acid, 2-methyl-, (2Z)- is used in various scientific research applications. It is used as a starting material in the synthesis of various compounds such as 2-methyl-2-pentenal, 2-methyl-2-penten-1-ol, and 2-methyl-2-pentenoic acid esters. It is also used in the synthesis of cyclic compounds such as cyclopentenone and cyclohexenone. Additionally, it is used as a reagent in organic chemical reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction.

properties

CAS RN

1617-37-4

Product Name

2-Pentenoic acid, 2-methyl-, (2Z)-

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(Z)-2-methylpent-2-enoic acid

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-

InChI Key

JJYWRQLLQAKNAD-PLNGDYQASA-N

Isomeric SMILES

CC/C=C(/C)\C(=O)O

SMILES

CCC=C(C)C(=O)O

Canonical SMILES

CCC=C(C)C(=O)O

density

0.976-0.982

Other CAS RN

1617-37-4
3142-72-1

physical_description

colourless to pale yellow liquid;  fruity aroma

solubility

Slightly soluble in water;  soluble in chloroform, carbon disulfide, ether
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentenoic acid, 2-methyl-, (2Z)-
Reactant of Route 2
Reactant of Route 2
2-Pentenoic acid, 2-methyl-, (2Z)-
Reactant of Route 3
2-Pentenoic acid, 2-methyl-, (2Z)-
Reactant of Route 4
2-Pentenoic acid, 2-methyl-, (2Z)-
Reactant of Route 5
2-Pentenoic acid, 2-methyl-, (2Z)-
Reactant of Route 6
Reactant of Route 6
2-Pentenoic acid, 2-methyl-, (2Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.